3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL
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Overview
Description
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL is an organic compound with a complex structure that includes a benzyl group, a hydroxy-propyl group, and an amino-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL typically involves multi-step organic reactions. One common method is the reductive amination of benzylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[Chloro-(2-hydroxy-propyl)-amino]-propan-1-OL
- 3-[Methyl-(2-hydroxy-propyl)-amino]-propan-1-OL
- 3-[Phenyl-(2-hydroxy-propyl)-amino]-propan-1-OL
Uniqueness
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.
Properties
IUPAC Name |
1-[benzyl(3-hydroxypropyl)amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(16)10-14(8-5-9-15)11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLAWPNFHRHKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCO)CC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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